Heptadecanoic acid

Catalog No.
S568708
CAS No.
506-12-7
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptadecanoic acid

CAS Number

506-12-7

Product Name

Heptadecanoic acid

IUPAC Name

heptadecanoic acid

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)

InChI Key

KEMQGTRYUADPNZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)O

Synonyms

heptadecanoic acid, margaric acid, margaric acid, 1-(11)C-labeled, margaric acid, nickel (2+) salt, margaric acid, potassium salt, margaric acid, sodium salt, omega I-123 heptadecanoic acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O

Heptadecanoic acid, also known as margaric acid, is a long-chain saturated fatty acid with the formula C17H34O2. While not abundant, it is found in trace amounts in various sources, including the fat of ruminant animals, some plants, and even some bacterial strains []. Recent research has explored its potential applications in several areas:

Potential Role in Metabolic Health

Several studies have investigated the link between heptadecanoic acid and metabolic health, particularly type 2 diabetes. Observational studies suggested an inverse association between dietary intake of heptadecanoic acid and the risk of developing type 2 diabetes [, ]. However, further research yielded mixed results. While one study showed a reduction in ferritin levels and alleviated symptoms of metabolic syndrome in dolphins fed a diet rich in heptadecanoic acid [], other studies in mice showed no significant impact on body weight, ectopic lipid accumulation, or insulin resistance with heptadecanoic acid supplementation []. These conflicting findings necessitate further investigation to elucidate the specific role of heptadecanoic acid in metabolic health and potential therapeutic applications.

  • Compound: Heptadecanoic acid (C17H34O2) []
  • Origin: Found in trace amounts in animal fats, particularly milk fat of ruminant animals [].
  • Significance: Serves as a reference standard for quantifying other fatty acids in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) []. Additionally, it might be a biomarker for dairy fat intake [].

Molecular Structure Analysis

Heptadecanoic acid has a linear hydrocarbon chain (17 carbons) attached to a carboxylic acid group (COOH). The key features include:

  • Saturated fatty acid: All carbon atoms in the chain have single bonds, with no double bonds present [].
  • Hydrophobic tail: The long hydrocarbon chain is nonpolar and insoluble in water [].
  • Hydrophilic head group: The carboxylic acid group (COOH) is polar and can form hydrogen bonds with water [].

Chemical Reactions Analysis

  • Synthesis: Heptadecanoic acid can be synthesized in a laboratory setting using various methods, but specific details are not readily available in scientific literature for public access.
  • Decomposition: At high temperatures, heptadecanoic acid can undergo thermal decomposition to form smaller fatty acids, alkanes, and carbon dioxide [].

Physical And Chemical Properties Analysis

  • Melting point: 87-88 °C []
  • Boiling point: 227 °C []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and ethanol []
  • Density: 0.853 g/cm³ []
  • Stability: Relatively stable under normal storage conditions [].

Heptadecanoic acid itself doesn't have a well-defined mechanism of action in biological systems. However, its role as a reference standard in fatty acid analysis helps researchers understand the mechanisms by which other fatty acids function within cells and organisms [].

Physical Description

OtherSolid, Liquid
DryPowder; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals
OtherSolid
Solid

XLogP3

6.9

Boiling Point

363.8 °C

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

61.3 °C
61.3°C

UNII

V987Y9OZ8L

Related CAS

1002-82-0 (hydrochloride salt)
17378-36-8 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 67 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 72 of 139 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.23e-08 mmHg

Pictograms

Irritant

Irritant

Other CAS

63399-94-0
67701-03-5
68424-37-3
506-12-7

Wikipedia

Margaric acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

General Manufacturing Information

All other basic organic chemical manufacturing
Food, beverage, and tobacco product manufacturing
Paper manufacturing
Plastics product manufacturing
Heptadecanoic acid: ACTIVE
Fatty acids, C14-22: ACTIVE

Dates

Modify: 2023-08-15
1. X. Persson et al. “Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS” Journal of Lipid Research, Vol.51(9) pp. 2761-2765, 20102. B. Vlaeminck et al. “Rumen odd and branched chain fatty acids in relation to in vitro rumen volatile fatty acid productions and dietary characteristics ofincubated substrates” Journal of Animal Physiology and Animal Nutrition, Vol. 88 pp. 401-411, 20043. H. Eltahlawy, J. Buckner, S. Foster “Evidence for two-step regulation of pheromone biosynthesis by the pheromone biosynthesis-activating neuropeptidein the moth Heliothis virescens” Arch Insect Biochem Physiol, Vol. 64(3) pp. 120-130, 2007

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